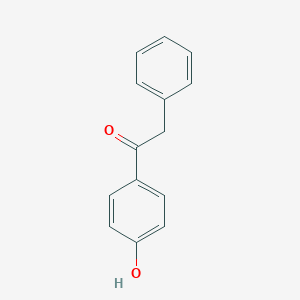

Benzyl 4-hydroxyphenyl ketone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQTZLNCDIFCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179617 | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-32-9 | |

| Record name | 1-(4-Hydroxyphenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2491-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 4 Hydroxyphenyl Ketone and Analogues

Conventional Chemical Synthesis Strategies

Traditional approaches to the synthesis of Benzyl (B1604629) 4-hydroxyphenyl ketone and related hydroxyaryl ketones have laid the groundwork for more modern methodologies. These conventional methods often involve well-established reactions that have been refined over many years.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including Benzyl 4-hydroxyphenyl ketone. sigmaaldrich.commdpi.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.gov

In the context of producing this compound, a common approach is the Nencki reaction, which involves the reaction of phenol (B47542) with phenylacetic acid using zinc chloride as the catalyst. smolecule.com Another direct acylation method involves the use of benzoyl chloride and phenol under acidic conditions. smolecule.com Conventionally, these reactions often require at least a stoichiometric amount of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), as both the reactant and the ketone product can form complexes with the catalyst. mdpi.comresearchgate.net The general mechanism involves the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring of phenol. sigmaaldrich.com Due to the electron-withdrawing nature of the resulting ketone group, multiple acylations are generally avoided. nih.govrsc.org

The Fries rearrangement is another related classical method, where a phenolic ester is rearranged to a hydroxyaryl ketone, and is often considered in conjunction with Friedel-Crafts acylation. mdpi.comjst.go.jp

| Reactants | Catalyst/Reagents | Product | Reference |

| Phenol, Phenylacetic acid | Zinc Chloride | This compound | smolecule.com |

| Phenol, Benzoyl chloride | Acidic conditions | This compound | smolecule.com |

| Aromatic compound, Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Aryl ketone | sigmaaldrich.comnih.gov |

Organocuprate Reagent Applications in Ketone Synthesis

Organocuprate reagents, also known as Gilman reagents, offer a selective method for the synthesis of ketones from acyl chlorides. chemistrysteps.commasterorganicchemistry.com Unlike more reactive organometallic reagents such as Grignard reagents, which tend to react further with the ketone product to form tertiary alcohols, organocuprates are less reactive and the reaction typically stops at the ketone stage. chemistrysteps.commasterorganicchemistry.comlibretexts.org This is because the carbon-copper bond in organocuprates is less polarized than the carbon-magnesium bond in Grignard reagents. chemistrysteps.com

The reaction involves the nucleophilic acyl substitution of an acid chloride. The Gilman reagent, a lithium dialkylcuprate, reacts with the acyl chloride to form the corresponding ketone. chemistrysteps.commasterorganicchemistry.com This method is particularly useful for creating a new carbon-carbon bond and introducing an alkyl or aryl group from the organocuprate to the acyl group. The Blaise ketone synthesis, which originally used organozinc compounds, can also be performed with organocuprates, often with improved yields compared to the original method. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| Acyl Chloride | Organocuprate (Gilman) Reagent | Ketone | Reaction stops at the ketone stage | chemistrysteps.commasterorganicchemistry.comlibretexts.org |

| Acyl Chloride | Organozinc Compound | Ketone | Moderate yields | wikipedia.org |

| Acyl Chloride | Organocadmium Compound | Ketone | Higher yields than organozinc | wikipedia.org |

Carboxylic Acid Condensation Reactions

The synthesis of ketones from carboxylic acids can be achieved through condensation reactions. One of the most direct methods involves the reaction of a carboxylic acid with an organolithium reagent. chemistrysteps.com This reaction proceeds through the initial deprotonation of the carboxylic acid by the highly basic organolithium, followed by the addition of a second equivalent of the organolithium to the carboxylate to form a dianion intermediate. This intermediate is then hydrolyzed to yield the ketone. chemistrysteps.com

Another approach involves activating the carboxylic acid. For instance, using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) allows for the reaction with an organolithium reagent while preventing the initial acid-base reaction. chemistrysteps.com Catalytic methods for converting carboxylic acids into ketones are also of industrial importance. nih.gov The mechanism can involve a Claisen-like condensation between the enolized carboxylate of one molecule and the carboxyl group of another, followed by dehydration and decarboxylation. nih.govacs.org

Condensation reactions between ketones and carboxylic acids, catalyzed by metal oxides, can lead to the formation of 1,3-diketones. nih.govacs.org However, these can undergo retro-condensation reactions. nih.govacs.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Carboxylic Acid | Organolithium | - | Ketone | chemistrysteps.com |

| Carboxylic Acid | Organolithium | DCC | Ketone | chemistrysteps.com |

| Two Carboxylic Acid Molecules | Metal Oxide | - | Ketone | nih.govacs.org |

Multi-step Synthetic Pathways from Precursors

Complex organic molecules are often synthesized through multi-step pathways where the product of one reaction becomes the starting material for the next. libretexts.orglittleflowercollege.edu.in For instance, a multi-step synthesis might start with a simple, inexpensive precursor like benzaldehyde (B42025). libretexts.org A typical sequence could involve the synthesis of an intermediate like benzoin, followed by its oxidation to benzil. This diketone can then undergo a condensation reaction with dibenzyl ketone to form a more complex structure. libretexts.org

One-Pot Synthetic Procedures for Related Ketones

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, avoiding the lengthy process of isolating and purifying intermediate compounds. researchgate.net This approach is particularly valuable for synthesizing hydroxyaryl ketones.

An efficient one-pot method for producing aromatic hydroxyketones involves the use of carboxylic acids as acylating agents under microwave irradiation and solvent-free conditions. semanticscholar.org This technique is noted for its high yields, low cost, ease of manipulation, and reduced environmental pollution, with reaction times often being just a few minutes. semanticscholar.org For example, various phenols can be reacted with acetic acid in the presence of a catalyst like a mixture of phosphoric acid and phosphorus pentoxide under microwave irradiation to afford the corresponding hydroxyketones in excellent yields. semanticscholar.org Other one-pot procedures have been developed for synthesizing α-hydroxy ketones and various heterocyclic compounds. rsc.org

| Reactants | Conditions | Key Advantages | Reference |

| Phenols, Carboxylic Acids | Microwave irradiation, solvent-free | High yields, low cost, fast reaction, less pollution | semanticscholar.org |

| Captodative formyl(amino)alkenes, Grignard reagents | One-pot reaction | Direct synthesis of α-hydroxy or α-amino ketones | rsc.org |

| Aldehydes, various reagents | nano-TiCl₄.SiO₂ catalyst | Efficient synthesis of amides or nitriles |

Advanced Synthetic Techniques and Catalyst Development

In recent years, there has been a significant push towards developing more sustainable and efficient catalytic systems for reactions like the Friedel-Crafts acylation. routledge.comresearchgate.net This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and the development of continuous-flow processes. wiley.comrsc.org

Research has focused on replacing hazardous and stoichiometric Lewis acids like AlCl₃ with more environmentally friendly alternatives. researchgate.net These include:

Zeolites and Metal-Doped Zeolites: H-β zeolites, particularly when doped with metals like zirconium, have shown excellent activity and stability as heterogeneous catalysts for Friedel-Crafts acylation, enabling their use in continuous-flow systems. wiley.com

Metal Oxides: Zinc oxide (ZnO) has been used as a reusable catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net

Heteropoly Acids: Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) is an effective and non-hygroscopic catalyst for acylation reactions under mild, solvent-free conditions. organic-chemistry.org

Other Solid Acids: Materials like clays, perfluorinated resinsulfonic acids (such as Nafion), and sulfated zirconia are also being intensively studied. routledge.comresearchgate.net

Rare-earth Metal Lewis Acids: Trifluoromethanesulfonic acid (TfOH) and rare-earth metal triflates have been found to be efficient catalysts for Friedel-Crafts acylation using carboxylic acids as acylating agents, often under neat conditions. mdpi.comresearchgate.net

These advanced techniques and catalysts aim to improve the economic and environmental profile of ketone synthesis by minimizing waste and reducing production costs. routledge.com

| Catalyst Type | Example | Key Features | Reference |

| Metal-Doped Zeolites | Zr-β zeolites | Excellent activity and stability in continuous-flow reactions | wiley.com |

| Metal Oxides | Zinc oxide (ZnO) | Reusable, operates under solvent-free, room temperature conditions | researchgate.net |

| Heteropoly Acids | Aluminum dodecatungstophosphate | Stable, non-hygroscopic, effective under mild, solvent-free conditions | organic-chemistry.org |

| Solid Acids | Montmorillonite clay, Nafion | Heterogeneous, potential for recycling | routledge.comresearchgate.netrsc.org |

| Brønsted/Super Acids | Trifluoromethanesulfonic acid (TfOH) | Can act as both catalyst and solvent, high efficiency | mdpi.com |

Catalytic Systems for Ketone Formation

The formation of aryl ketones, including this compound, is predominantly achieved via Friedel-Crafts acylation and related reactions, which employ a range of catalytic systems. wikipedia.orgmdpi.com

The classical Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.org A significant drawback of this method is the need for stoichiometric or even greater amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid. wikipedia.org The reaction is typically completed by an aqueous workup to liberate the desired ketone. wikipedia.org For instance, the synthesis of deoxybenzoin (B349326) is a classic example requiring at least 1.1 equivalents of AlCl₃. wikipedia.org

Alternative methods for synthesizing this compound include the Nencki reaction, which utilizes zinc chloride to catalyze the reaction between phenylacetic acid and phenol, and the direct acylation of phenol with benzoyl chloride under acidic conditions. smolecule.com

To address the environmental and practical issues associated with traditional catalysts, significant research has focused on developing heterogeneous and more sustainable catalytic systems. These include:

Solid Acid Catalysts : Materials like zeolites, acid-activated clays, and metal oxides are prominent in industrial applications. wikipedia.orggoogle.comresearchgate.net Acid-activated Montmorillonite clay has been used as a clean, inexpensive, and highly selective solid acid catalyst for the alkylation of phenol to produce 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), a structural analogue. google.com Similarly, zinc oxide (ZnO) powder has been shown to effectively catalyze the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature and can be reused multiple times. researchgate.net

Advanced Catalytic Systems : Other innovative catalysts have been explored to make the acylation process more efficient. Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been demonstrated as an effective and easy-to-handle solid superacid catalyst. Rare-earth metal triflates, such as Europium(III) trifluoromethanesulfonate (B1224126) (Eu(NTf₂)₃), have been found to be efficient catalysts for Friedel-Crafts acylations using carboxylic acids as the acylating agents at high temperatures. researchgate.net

| Catalyst Type | Specific Catalyst | Reaction | Key Features/Findings | Reference |

|---|---|---|---|---|

| Traditional Lewis Acid | Aluminum trichloride (AlCl₃) | Friedel-Crafts Acylation | Requires stoichiometric amounts due to complex formation with the product ketone. | wikipedia.org |

| Milder Lewis Acid | Zinc chloride (ZnCl₂) | Nencki Reaction | Used in the reaction of phenylacetic acid with phenol. | smolecule.com |

| Solid Acid | Acid-activated Montmorillonite Clay | Friedel-Crafts Alkylation | Clean, inexpensive, and highly selective (>75%) for producing 4-(4-hydroxyphenyl)butan-2-one. | google.com |

| Zinc oxide (ZnO) | Friedel-Crafts Acylation | Effective under solvent-free, room temperature conditions; reusable catalyst. | researchgate.net | |

| Advanced Systems | Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid | Friedel-Crafts Reaction | An efficient, solid, superacid catalyst system that is easy to handle. | |

| Europium(III) trifluoromethanesulfonate (Eu(NTf₂)₃) | Friedel-Crafts Acylation | Efficient for reactions using carboxylic acids as acylating agents at high temperatures. | researchgate.net |

Green Chemistry Approaches in Benzyl Ketone Synthesis

In alignment with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing benzyl ketones. core.ac.ukindianchemicalsociety.com These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A key strategy is the replacement of homogeneous catalysts like AlCl₃ and mineral acids (H₂SO₄, HCl) with solid acid catalysts. google.comresearchgate.net These heterogeneous catalysts, such as acid-activated Montmorillonite clay, are non-corrosive, environmentally friendly, and easily separated from the reaction products, allowing for simpler workup procedures and catalyst recycling. google.comgoogle.com The use of ZnO powder, which facilitates acylation under solvent-free conditions, further exemplifies a green approach by minimizing the use of volatile organic solvents. researchgate.net

Another green strategy involves the photochemical oxidation of secondary alcohols to ketones. rsc.org This method can utilize molecular oxygen from the air as the ultimate oxidant and a photocatalyst like thioxanthenone, activated by inexpensive light sources such as household lamps or sunlight. rsc.org This process avoids the use of stoichiometric amounts of toxic and hazardous chemical oxidants, which generate significant waste. rsc.org

| Approach | Traditional Method | Green Chemistry Alternative | Advantages of Green Approach | Reference |

|---|---|---|---|---|

| Catalysis | Stoichiometric AlCl₃ or strong mineral acids (H₂SO₄). | Reusable solid acids (e.g., acid-activated clay, ZnO). | Reduces waste, avoids hazardous/corrosive materials, allows for catalyst recycling. | google.comresearchgate.net |

| Solvents | Often requires organic solvents. | Solvent-free conditions or use of environmentally benign solvents like water. | Eliminates or reduces volatile organic compound (VOC) emissions. | researchgate.netindianchemicalsociety.com |

| Oxidants (for synthesis from alcohols) | Stoichiometric heavy-metal oxidants (e.g., permanganate, chromate). | Photocatalytic systems using O₂ from the air as the oxidant. | Avoids toxic heavy metals and reduces chemical waste. | rsc.org |

| Reaction Conditions | Often harsh conditions (high temperature, pressure). | Milder conditions (e.g., room temperature, ambient pressure). | Improves energy efficiency and operational safety. | researchgate.netindianchemicalsociety.com |

Biosynthetic Pathways and Biocatalysis for Related Hydroxyphenyl Ketones

Biosynthetic and biocatalytic methods offer a sustainable alternative to chemical synthesis for producing hydroxyphenyl ketones and their analogues. uq.edu.auresearchgate.net These approaches utilize enzymes or whole microbial cells to perform chemical transformations under mild, aqueous conditions, often with high selectivity.

Enzymatic Biotransformations in Ketone Production

Enzymes are highly specific catalysts capable of performing complex chemical reactions. In the context of ketone production, several classes of enzymes are particularly relevant.

Acyltransferases : Acyltransferases isolated from Pseudomonas protegens (PpATase) and Pseudomonas fluorescens (PfATase) have been shown to catalyze a biological equivalent of the Friedel-Crafts C-acylation. acs.org These enzymes facilitate the cofactor-independent acylation of phloroglucinol (B13840) derivatives. acs.org However, their substrate scope is limited, as they require substrates with at least two hydroxyl groups in a 1,3-relationship (resorcinol-type compounds) and are inactive towards simple phenols. acs.org

Oxidoreductases : The synthesis of ketones can be achieved through the oxidation of corresponding secondary alcohols. Alcohol dehydrogenases (ADHs) are commonly used for this transformation. researchgate.netorganic-chemistry.org For example, 1-(4-hydroxyphenyl)-ethanol dehydrogenase is used in the production of p-hydroxyacetophenone. nih.gov Plant-based systems, such as hairy root cultures of Atropa belladonna, have also demonstrated the ability to oxidize betuligenol, a secondary alcohol, into its corresponding ketone, raspberry ketone. researchgate.net

Baeyer-Villiger Monooxygenases (BVMOs) : While primarily known for oxidizing ketones to esters or lactones, BVMOs such as phenylacetone (B166967) monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) are crucial in biocatalytic processes like kinetic resolution, where they selectively oxidize one enantiomer of a racemic ketone. scispace.comresearchgate.netcore.ac.uk This selective transformation is key to obtaining enantiomerically pure ketones.

| Enzyme Class | Specific Enzyme | Reaction Type | Substrate(s) → Product | Reference |

|---|---|---|---|---|

| Acyltransferase | PpATase from Pseudomonas protegens | C-Acylation (Bio-Friedel-Crafts) | Phloroglucinol derivatives → Acetylated phloroglucinols | acs.org |

| Oxidoreductase | 1-(4-hydroxyphenyl)-ethanol dehydrogenase | Alcohol Oxidation | 1-(4-hydroxyphenol)-ethanol → ρ-hydroxyacetophenone | nih.gov |

| Oxidoreductase | Enzymes in Atropa belladonna hairy roots | Alcohol Oxidation | Betuligenol → Raspberry ketone | researchgate.net |

| Monooxygenase | Phenylacetone monooxygenase (PAMO) | Baeyer-Villiger Oxidation | Racemic ketones → Chiral esters + Chiral ketones | scispace.comresearchgate.net |

| 4-hydroxyacetophenone monooxygenase (HAPMO) | Baeyer-Villiger Oxidation | Racemic ketones → Chiral esters + Chiral ketones | scispace.comresearchgate.net |

Microbial Synthesis and Precursor Studies

Whole-cell biocatalysis leverages the metabolic pathways of microorganisms to produce valuable chemicals from simple precursors. Several studies have focused on engineering microbes to produce raspberry ketone and its precursors.

A common strategy involves the microbial production of 4-hydroxybenzylidene acetone (B3395972), the direct precursor to raspberry ketone. nih.govwiley.comoup.com This is achieved through an enzymatic aldol (B89426) reaction between 4-hydroxybenzaldehyde (B117250) and acetone. nih.gov Studies have shown that various bacteria, including strains of Bacillus subtilis and Escherichia coli, can synthesize significant amounts of this precursor. nih.govoup.comresearchgate.net The key enzyme implicated in this bioconversion is 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), which catalyzes the crucial C-C bond formation. nih.govwiley.comoup.com

Other microbial systems have been engineered for ketone production through different pathways. For example, E. coli has been engineered to overproduce methyl ketones (C11 to C15) derived from fatty acids. nih.gov This pathway involves the conversion of fatty acids to β-ketoacyl-CoAs via β-oxidation, followed by hydrolysis by a thioesterase to form a β-keto acid, which then undergoes decarboxylation to yield the final methyl ketone. nih.govfrontiersin.org Additionally, engineered E. coli expressing 1-(4-hydroxyphenyl)-ethanol dehydrogenase has been successfully used for the whole-cell biotransformation of 1-(4-hydroxyphenol)-ethanol to ρ-hydroxyacetophenone. nih.govjmb.or.kr

| Microorganism | Target Product | Key Precursors | Key Enzyme/Pathway | Reference |

|---|---|---|---|---|

| Bacillus subtilis, E. coli | 4-hydroxybenzylidene acetone (Raspberry ketone precursor) | 4-hydroxybenzaldehyde, Acetone | 2-deoxyribose-5-phosphate aldolase (DERA) | nih.govwiley.comoup.com |

| Engineered E. coli | Methyl ketones (C11-C15) | Fatty acids | β-oxidation, Thioesterase, Decarboxylase | nih.govfrontiersin.org |

| Engineered E. coli | ρ-hydroxyacetophenone | 1-(4-hydroxyphenol)-ethanol | 1-(4-hydroxyphenyl)-ethanol dehydrogenase | nih.govjmb.or.kr |

Kinetic Resolution in Biocatalytic Syntheses

Kinetic resolution is a powerful technique for separating enantiomers of a chiral compound. In biocatalysis, it relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other, allowing for the isolation of the unreacted enantiomer in high purity. acs.orgnih.gov

Two primary enzymatic strategies are used for the kinetic resolution of racemic ketones:

Enantioselective Reduction : Ketoreductases (KREDs) can asymmetrically reduce a ketone to a chiral alcohol. nih.gov In a kinetic resolution setup, a KRED selectively reduces one ketone enantiomer from a racemic mixture, leaving the other, less reactive enantiomer behind. acs.org This approach can achieve high enantiomeric excess (>99% ee) for the remaining ketone. acs.org The efficiency of this process can be influenced by reaction conditions such as pH, with studies showing a safe operating window between pH 6 and 8 for certain KRED-mediated resolutions. acs.org

Enantioselective Oxidation : Baeyer-Villiger monooxygenases (BVMOs) offer an alternative route. These enzymes catalyze the enantioselective oxidation of a ketone to an ester. nih.govd-nb.info In the resolution of a racemic ketone, a BVMO like PAMO or HAPMO will preferentially oxidize one enantiomer, leaving the other untouched. scispace.comcore.ac.uk This method has been successfully applied to resolve various cyclic and linear ketones, achieving excellent enantioselectivities (E > 200) and yielding both enantiomerically enriched ketones and esters. scispace.comnih.gov The pH of the reaction medium can also significantly impact the activity and selectivity of BVMOs. scispace.com

| Enzyme Type | Specific Enzyme | Substrate Example | Principle of Resolution | Outcome | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED) | Wild-type KRED | Racemic sterically hindered ketone | Selective reduction of one enantiomer to an alcohol. | Desired ketone enantiomer recovered with >99% ee. | acs.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Phenylacetone monooxygenase (PAMO) | Racemic 2-phenylpentan-3-one | Selective oxidation of the (S)-enantiomer to an ester. | (R)-ketone and (S)-ester obtained with high selectivity (E > 200). | scispace.com |

| Cyclohexanone monooxygenase (CHMO) | Racemic cyclic ketones with α-quaternary centers | Selective oxidation of one enantiomer to a lactone. | Remaining ketone and product lactone obtained with >99% ee. | nih.govd-nb.info |

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Hydroxyphenyl Ketone

Reaction Pathways and Transformation Studies

Benzyl (B1604629) 4-hydroxyphenyl ketone can be synthesized and transformed through several key reaction pathways. Its formation is often achieved through classic organic reactions, and once formed, it can undergo further conversions typical of phenols and ketones.

Formation Pathways:

Friedel-Crafts Acylation: One common synthetic route involves the direct acylation of phenol (B47542) with benzoyl chloride in the presence of an acid catalyst.

Nencki Reaction: This method utilizes the reaction between phenylacetic acid and phenol, catalyzed by zinc chloride, to yield the target ketone. smolecule.com

Condensation Reactions: Various condensation reactions that involve substituted phenols and benzaldehydes can also be employed for its synthesis. smolecule.com

Transformation Pathways: The functional groups of Benzyl 4-hydroxyphenyl ketone make it a versatile intermediate for further chemical synthesis.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenyl ring is an activating group, which enhances the ring's reactivity towards electrophilic substitution reactions. smolecule.com

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, a characteristic reaction of ketones. This allows for reactions with nucleophiles like alcohols or amines to form new products. smolecule.com

Oxidation: The phenolic hydroxyl group can be oxidized to create quinone derivatives, while the benzylic position (the CH2 group) can also be a site for oxidation to form other carbonyl compounds under specific conditions. smolecule.comorganic-chemistry.org

Reduction: The ketone group can be reduced to a secondary alcohol, forming the corresponding diarylcarbinol. Asymmetric hydrogenation of similar diaryl ketones has been achieved with high efficiency using specific iridium-based catalysts. researcher.life

A summary of key reaction types is presented below.

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Friedel-Crafts Acylation | Formation of the ketone by acylating phenol. | Benzoyl chloride, acid catalyst |

| Nencki Reaction | Formation of the ketone from phenylacetic acid and phenol. | Zinc chloride |

| Oxidation | Oxidation of the phenolic -OH or benzylic -CH2. | Various oxidizing agents (e.g., CrO3, Oxone). organic-chemistry.org |

| Asymmetric Hydrogenation | Reduction of the ketone to a chiral alcohol. | Iridium catalyst, H2. researcher.life |

Mechanisms of Action in Chemical Conversions

Understanding the mechanisms of these transformations is key to controlling reaction outcomes. The electronic properties of this compound are central to these mechanisms.

Electrophilic Aromatic Substitution Mechanism: The electron-donating nature of the para-hydroxyl group increases the electron density of its attached phenyl ring, particularly at the ortho positions. This activates the ring for attack by electrophiles. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex) before a proton is lost to restore aromaticity.

Nucleophilic Addition Mechanism: The carbonyl carbon has a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophilic site. A nucleophile attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated (often by a solvent or a weak acid) to yield the final addition product.

Benzylic Oxidation Mechanism: The oxidation of the benzylic C-H bonds can proceed through a radical mechanism. For instance, catalysts can enable the abstraction of a hydrogen atom from the carbon adjacent to the phenyl ring, forming a stabilized benzylic radical. This radical can then react with an oxygen source to form the ketone. organic-chemistry.org

Catalytic Hydrogenation Mechanism: In transfer hydrogenation reactions catalyzed by metals like ruthenium or iridium, the mechanism often involves the formation of a metal-hydride species. researcher.life The ketone coordinates to the metal center, and the hydride is then transferred to the electrophilic carbonyl carbon. This process can be designed to be highly stereoselective, leading to the formation of a specific enantiomer of the resulting alcohol. researcher.life

Computational Chemistry in Elucidating Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the reactivity of molecules like this compound. acs.org These methods provide insight into electronic structure, molecular geometry, and reaction energetics. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character). In molecules with phenolic groups, the HOMO is often localized on the hydroxyl-substituted ring, indicating its susceptibility to electrophilic attack.

LUMO: Represents the region most likely to accept an electron (electrophilic character). For ketones, the LUMO is typically centered on the carbonyl group, confirming its role as the primary site for nucleophilic attack. acs.orgnih.gov

Studies on structurally similar p-hydroxyphenyl ketones have used DFT to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. acs.orgnih.gov For the related raspberry ketone, the HOMO-LUMO gap was calculated to be approximately 7.8 eV, suggesting moderate reactivity. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For compounds like this compound, MEP analysis typically shows:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are the sites prone to electrophilic attack and hydrogen bonding.

Positive Potential (Blue): Often found around the hydrogen atoms, especially the phenolic proton.

DFT calculations on similar diaryl ketones have revealed that noncovalent interactions, such as π-π stacking and C-H···π interactions between a substrate and a catalyst, are crucial in controlling the stereochemistry of reactions like asymmetric hydrogenation. researcher.life

The table below summarizes key parameters obtained from computational studies on analogous hydroxyphenyl ketones, which provide a model for understanding this compound.

| Computational Method | Parameter | Finding/Implication | Reference |

|---|---|---|---|

| DFT (B3LYP) | HOMO-LUMO Gap | Indicates moderate chemical reactivity and stability. | acs.orgnih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (carbonyl/hydroxyl oxygens) and electrophilic sites. | tandfonline.comresearchgate.net |

| DFT | Reaction Energetics | Elucidates noncovalent interactions (e.g., π-π stacking) that control stereoselectivity in catalytic reactions. | researcher.life |

| TD-DFT | Electronic Transitions | Calculates absorption wavelengths and oscillator strengths to correlate with experimental UV-Vis spectra. | tandfonline.com |

Biological Activities and Pharmacological Potential of Benzyl 4 Hydroxyphenyl Ketone

In Vitro Bioactivity Assessments

In vitro studies, which are conducted in a controlled environment outside of a living organism, have begun to shed light on the bioactivities of Benzyl (B1604629) 4-hydroxyphenyl ketone and related compounds. The presence of a phenolic hydroxyl group in its structure suggests potential antioxidant properties, which is a common characteristic of phenols that can scavenge free radicals. ontosight.ai Some preliminary studies also suggest potential anti-inflammatory effects, although comprehensive research is needed to fully characterize this activity.

The most significant in vitro bioactivity identified for the broader class of 4-hydroxyphenyl ketones is their ability to act as enzyme inhibitors. These compounds have shown potential in inhibiting specific enzymes, which is a key focus of the research into their pharmacological potential. nih.gov

Table 1: Summary of In Vitro Bioactivities of 4-Hydroxyphenyl Ketones

| Bioactivity | Target/System | Findings | Citation |

| Enzyme Inhibition | 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | Potent inhibition observed, suggesting a role in modulating androgen synthesis. | nih.gov |

| Enzyme Inhibition | Dimeric Dihydrodiol Dehydrogenases | Potent inhibition, more so than known inhibitors like ascorbate. | nih.gov |

| Antioxidant Activity | Chemical Assays (inferred) | The hydroxyphenyl group is known to participate in antioxidant reactions by scavenging free radicals. | ontosight.ai |

Mechanisms of Biological Action at the Molecular Level

The pharmacological potential of a compound is defined by its mechanism of action at the molecular level. For Benzyl 4-hydroxyphenyl ketone, research has primarily focused on its interaction with specific enzymes.

The main therapeutic potential for 4-hydroxyphenyl ketones explored to date is through the inhibition of specific enzymes.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition : This enzyme is responsible for the final step in the biosynthesis of testosterone, converting androstenedione (B190577) to testosterone. Inhibition of 17β-HSD3 is a therapeutic strategy for androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. Studies have shown that 4-hydroxyphenyl ketones are potent inhibitors of this enzyme, making them good lead compounds for the development of novel non-steroidal inhibitors. nih.gov

Dimeric Dihydrodiol Dehydrogenase Inhibition : 4-hydroxyphenyl ketones have been found to be potent inhibitors of dimeric dihydrodiol dehydrogenases from various animal sources. nih.gov Kinetic studies indicate that these compounds act as competitive inhibitors with respect to the dihydrodiol substrate, binding to the enzyme-NADP+ binary complex. nih.gov

Table 2: Enzyme Inhibition by 4-Hydroxyphenyl Ketone Derivatives

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Significance | Citation |

| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | 4-Hydroxyphenyl ketones | Non-steroidal inhibition | Potential treatment for androgen-dependent diseases (e.g., prostate cancer) | nih.gov |

| Dimeric Dihydrodiol Dehydrogenase | 4-Hydroxyphenyl ketones | Competitive with dihydrodiol substrate | Binds to enzyme-NADP+ complex at or near the active center | nih.gov |

There is currently a lack of specific research on how this compound directly modulates cellular signaling pathways. While the inhibition of enzymes like 17β-HSD3 implies a downstream effect on hormonal signaling pathways, direct studies on its influence on pathways like Wnt, MAPK, or PI3K/AKT have not been reported for this specific compound.

Enzyme Inhibition Profiles

Potential Therapeutic and Industrial Applications

Based on its known biological activities, this compound and related structures hold potential in several areas.

Therapeutic Applications:

The most promising therapeutic application lies in the development of inhibitors for 17β-HSD3 for the treatment of hormone-dependent prostate cancer and benign prostatic hyperplasia.

Derivatives of the 4-hydroxyphenyl ketone structure have also been investigated for use as antihypertensive and antiarrhythmic agents. google.com

Industrial Applications:

It serves as a valuable chemical intermediate or building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Due to its ability to absorb UV radiation, it has applications as a UV filter in the cosmetics industry.

Antimicrobial Properties

The potential of this compound and its structural analogs as antimicrobial agents has been explored in several studies. While research on this compound itself is in preliminary stages, investigations into related compounds provide insights into its potential activity.

Studies on synthetic chalcone (B49325) derivatives and other ketones have shown varied results. For instance, a study on multi-arm aromatic ketones and their corresponding chalcone derivatives found that most of the synthesized ketones and chalcones exhibited no significant activity against a panel of pathogenic bacteria and fungi. nih.gov However, one specific ketone derivative showed moderate activity against the fungus Candida albicans. nih.gov In contrast, the precursor benzyl bromide derivatives demonstrated strong antibacterial and antifungal properties, suggesting that the core structure has potential that may be modified by further chemical changes. nih.gov

Other research into benzimidazole (B57391) and indole (B1671886) derivatives, which can be synthesized from ketone precursors, has identified compounds with significant antimicrobial effects. researchgate.net One such derivative, 4-(5-methyl-3-phenyl-1H-indole) phenol (B47542), was particularly effective against Candida albicans, Candida glabrata, Staphylococcus aureus, and Bacillus subtilis. researchgate.net Furthermore, antimicrobial mixtures containing related structures like 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (B1419794) have demonstrated synergistic activity against a range of microbes, including bacteria and molds. google.com Preliminary research also suggests that related compounds like Benzyl 2-(4-hydroxyphenyl)acetate possess antimicrobial properties.

Table 1: Antimicrobial Activity of Related Ketone Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted Ketone (2c) | Candida albicans | Moderate | nih.gov |

| Benzyl Bromide Derivatives | Gram-positive bacteria, Fungi | Strong | nih.gov |

| 4-(5-methyl-3-phenyl-1H-indole) phenol | C. albicans, C. glabrata, S. aureus, B. subtilis | High | researchgate.net |

Anti-inflammatory Investigations

Preliminary studies suggest that this compound may possess anti-inflammatory properties. smolecule.com Research into structurally similar compounds supports this potential. For example, Benzyl 2-(4-hydroxyphenyl)acetate, an ester derivative, demonstrated anti-inflammatory effects in animal models by reducing edema and the levels of inflammatory cytokines.

Investigations into other related ketone structures, specifically α,β-unsaturated ketones (chalcones), have also shown promising results. In one study, several synthesized chalcone derivatives exhibited moderate anti-inflammatory properties. tjpr.orgresearchgate.net One derivative, in particular, exerted a more significant anti-inflammatory effect than the standard drug diclofenac (B195802) in an animal model of inflammation. tjpr.org The mechanism for related compounds, such as 4-hydroxybenzyl alcohol, has been linked to the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages, key mediators in the inflammatory response. nih.gov

Table 2: Anti-inflammatory Effects of this compound and Related Compounds

| Compound | Model/Assay | Key Finding(s) | Reference |

|---|---|---|---|

| This compound | Preliminary studies | Suggested anti-inflammatory effects | smolecule.com |

| Benzyl 2-(4-hydroxyphenyl)acetate | Animal models | Reduction of edema and inflammatory cytokines | |

| α,β-Unsaturated Ketone (Chalcone derivative IV) | Cotton granule-induced granuloma in mice | More effective than diclofenac | tjpr.org |

Metabolic Regulation and Related Physiological Effects

The influence of ketones structurally related to this compound on metabolic pathways has been a subject of scientific interest. A notable example is 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone, which has been studied for its effects on metabolism. nih.gov

Research has shown that raspberry ketone can influence lipid metabolism and adipogenesis. It is believed to modulate signaling pathways that are crucial for the breakdown of fat. Specifically, it has been linked to an increase in the expression of adiponectin, a hormone that plays a key role in regulating glucose levels and fatty acid breakdown. The peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that governs energy homeostasis and lipid metabolism, is a potential molecular target for such compounds. uqac.ca Studies in plants have also demonstrated the feasibility of redirecting metabolic pathways to enhance the production of raspberry ketone. nih.gov

Endocrine System Interactions

This compound has been identified as a compound with potential to interact with the endocrine system. nih.gov It is listed in databases of potential endocrine-disrupting compounds (EDCs). nih.govendocrinedisruption.org

Quantitative structure-activity relationship (QSAR) models have been used to predict the estrogenic activity of various chemicals. In these models, this compound was evaluated for its binding affinity to the human estrogen receptor α (ER-α). ivl.se Such studies are part of broader screening efforts to identify substances that may interfere with normal hormone function. ivl.se Endocrine disruptors can exert their effects by binding to various nuclear receptors, including estrogen receptors, thereby potentially altering physiological processes. uqac.ca

Table 3: Endocrine Interaction Profile of this compound

| Compound | System/Assay | Finding | Reference |

|---|---|---|---|

| This compound | QSAR Modeling | Predicted binding affinity for human estrogen receptor α | ivl.se |

Herbicidal Activity of Related Ketones

While direct studies on the herbicidal activity of this compound are not prominent, research on structurally related ketones has shown significant herbicidal effects. This suggests a potential area for exploration.

For example, cinmethylin (B129038), an herbicide containing a benzyl ether moiety, is known for its effectiveness against grass weeds. jst.go.jp Research on cinmethylin analogs has revealed that compounds featuring a ketone group can also exhibit excellent herbicidal activity. jst.go.jp Similarly, various pyrazole (B372694) aromatic ketone derivatives have been reported to show excellent herbicidal activity against several broadleaf weeds. mdpi.com Further studies have synthesized and evaluated novel aryl-naphthyl methanone (B1245722) derivatives, which are structurally distinct but also ketone-based, for their herbicidal properties. frontiersin.org The effectiveness of these ketone-containing compounds often depends on the specific chemical substituents on the aromatic rings. nih.gov

Table 4: Herbicidal Activity of Structurally Related Ketone Classes

| Compound Class | Target Weeds | Activity Level | Reference |

|---|---|---|---|

| Cinmethylin Analogs (with ketone group) | Grass weeds | Excellent | jst.go.jp |

| Pyrazole Aromatic Ketones | Broadleaf weeds | Excellent | mdpi.com |

| Pyrazole-quinoline Compounds | General weeds | Good | frontiersin.org |

Metabolism and Pharmacokinetics of Benzyl 4 Hydroxyphenyl Ketone

Metabolic Fate and Biotransformation Pathways

The metabolic fate of a xenobiotic compound like Benzyl (B1604629) 4-hydroxyphenyl ketone would typically involve a series of enzymatic reactions, primarily in the liver, aimed at increasing its water solubility to facilitate excretion. wjbphs.comlibretexts.orgwikipedia.org These biotransformation reactions are generally categorized into Phase I and Phase II metabolism. wjbphs.comlibretexts.orgwikipedia.org

Phase I Reactions: These are non-synthetic reactions that introduce or expose functional groups. For a compound with the structure of Benzyl 4-hydroxyphenyl ketone, potential Phase I metabolic pathways could theoretically include:

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.

Reduction: Conversion of the ketone group to a secondary alcohol.

Oxidation: Further oxidative processes on the molecule.

Phase II Reactions: These are synthetic (conjugation) reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite. wjbphs.comlibretexts.orgwikipedia.org For this compound, with its existing hydroxyl group, direct conjugation or conjugation following Phase I metabolism would be anticipated. Potential conjugation reactions include:

Glucuronidation: Attachment of glucuronic acid.

Sulfation: Addition of a sulfate (B86663) group.

However, it must be explicitly stated that no published experimental studies were found that identify the specific metabolites of this compound or the enzymatic pathways involved in its biotransformation.

Absorption, Distribution, and Excretion Profiles

The processes of absorption, distribution, and excretion determine the concentration and duration of a compound's presence in the body. nih.gov

Absorption: This refers to the process by which the compound enters the bloodstream from the site of administration. The physicochemical properties of this compound, such as its lipophilicity (predicted XLogP3 of 2.8), would influence its absorption characteristics. nih.gov However, no in vivo or in vitro studies detailing its absorption rates or mechanisms are available.

Distribution: Once absorbed, a compound is distributed throughout the body's tissues and fluids. The extent of distribution would depend on factors like plasma protein binding and tissue permeability. There is no available data on the volume of distribution or tissue-specific accumulation of this compound.

Excretion: This is the final removal of the compound and its metabolites from the body, typically via urine or feces. While it is expected that metabolites of this compound would be excreted renally after becoming more water-soluble, no studies have quantified its excretion pathways or clearance rates.

Bioavailability Considerations

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical pharmacokinetic parameter that is influenced by both absorption and first-pass metabolism in the gut wall and liver. Without data on the absorption and metabolic breakdown of this compound, its oral bioavailability remains unknown.

Analytical Methodologies for Metabolite Identification

The identification and quantification of drug metabolites are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Modern analytical techniques are essential for this purpose.

While no studies have been published on the analysis of this compound metabolites, the standard methodologies that would be employed for such an investigation are well-established. These typically involve a combination of sophisticated separation and detection techniques.

Table 1: Potential Analytical Techniques for the Study of this compound and its Metabolites

| Technique | Description | Application in Metabolite Identification |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is well-suited for the analysis of non-volatile compounds. | Separation of the parent compound from its various metabolites in biological matrices like plasma, urine, or liver microsomes. nih.gov |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | An evolution of HPLC that uses smaller particle size columns to achieve faster and more efficient separations. nih.gov | Provides higher resolution and sensitivity, which is critical for detecting low-abundance metabolites. |

| Mass Spectrometry (MS) | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound. | When coupled with HPLC or UHPLC (LC-MS), it allows for the definitive identification of metabolites by providing their exact mass and fragmentation patterns (MS/MS). nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. It is suitable for volatile compounds or those that can be made volatile through derivatization. | Could potentially be used for the analysis of this compound or its metabolites after appropriate chemical modification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. It provides detailed information about the structure and chemical environment of a molecule. | Can be used to elucidate the precise chemical structure of isolated metabolites, confirming the positions of newly added functional groups or conjugations. |

The application of these methodologies would be a necessary first step in any future research aimed at elucidating the metabolic profile of this compound.

Advanced Research Methodologies and Analytical Techniques for Benzyl 4 Hydroxyphenyl Ketone

Spectroscopic Characterization in Research

The elucidation of the molecular structure of Benzyl (B1604629) 4-hydroxyphenyl ketone relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR provides information on the hydrogen atoms within the molecule. For Benzyl 4-hydroxyphenyl ketone, distinct signals corresponding to the protons on the two aromatic rings, the methylene (B1212753) bridge, and the hydroxyl group are expected. nih.gov

¹³C NMR : Carbon-13 NMR is used to identify the different carbon environments in the molecule. nih.gov The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the phenyl and hydroxyphenyl rings, and the methylene carbon. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by absorption bands indicating the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the C-H and C=C bonds of the aromatic rings. nih.govnih.gov The technique often involves methods like Potassium Bromide (KBr) wafer preparation or Attenuated Total Reflectance (ATR). nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for this compound. nih.gov The fragmentation pattern can help confirm the presence of the benzyl and hydroxyphenyl moieties.

| Technique | Instrumentation/Method | Observed Features | Source |

|---|---|---|---|

| ¹H NMR | Varian A-60D or similar | Signals for aromatic, methylene, and hydroxyl protons. | nih.gov |

| ¹³C NMR | Standard NMR spectrometer | Peaks for carbonyl, aromatic, and methylene carbons. | nih.gov |

| FTIR | KBr Wafer or ATR | Characteristic absorptions for -OH, C=O, and aromatic C-H/C=C bonds. | nih.gov |

| GC-MS | NIST Mass Spectrometry Data Center or similar | Molecular ion peak confirming molecular weight (212.24 g/mol) and characteristic fragmentation. | nih.gov |

Chromatographic Separations and Purity Assessment in Research

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for analyzing this compound. nih.gov Reverse-phase (RP) HPLC methods are commonly employed. nih.gov A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov Commercial suppliers specify purity levels of greater than 96-98% as determined by HPLC or Gas Chromatography (GC). nih.goveie.grchemsrc.com

Gas Chromatography (GC) : GC is another key technique for purity assessment. eie.grchemsrc.com Given the compound's melting point of 147-151°C, it is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). hpa.gov.twsigmaaldrich.com

| Technique | Column/Method Details | Application | Source |

|---|---|---|---|

| RP-HPLC | Newcrom R1 or similar C18 column. Mobile phase: Acetonitrile/Water/Acid. | Purity assessment, quantitative analysis, preparative separation. | nih.govresearchgate.net |

| GC | Standard capillary column suitable for aromatic ketones. | Purity assessment (typically >98%). | eie.grchemsrc.com |

Computational Modeling and Simulations in Chemical Biology

While specific computational studies focused exclusively on this compound are not widely documented, the methodologies applied to similar phenolic compounds and ketones are highly relevant. These in silico techniques can predict molecular properties, potential biological activities, and interactions with protein targets.

Density Functional Theory (DFT) : DFT calculations can be used to determine the optimized molecular structure, vibrational frequencies (to compare with experimental IR spectra), and electronic properties of a molecule. researchgate.net For related phenolic compounds, DFT has been used to study chemical reactivity through the analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential maps. researchgate.net Such studies help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Docking : Molecular docking is a computational technique used to predict how a molecule binds to the active site of a protein. This method is instrumental in drug discovery for screening potential inhibitors of enzymes or receptor ligands. nih.govmdpi.comresearchgate.net For phenolic compounds, docking studies have been performed against targets like cyclooxygenase (COX) enzymes to predict anti-inflammatory activity, or against microbial enzymes to explore antibacterial potential. mdpi.comnih.gov This approach could be applied to this compound to screen for potential biological targets.

In Silico ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net These predictions help assess the "drug-likeness" of a molecule early in the discovery process. researchgate.netpcbiochemres.com For phenolic compounds, properties like oral bioavailability (often guided by Lipinski's rule of five), metabolic stability, and potential toxicity are commonly evaluated. nih.gov

In Vitro and In Vivo Experimental Models in Biological Research

Direct and extensive in vitro and in vivo research on the biological activities of this compound is limited in publicly available literature. However, the compound is structurally a deoxybenzoin (B349326) (a stilbenoid), a class known for diverse biological activities. nih.gov Furthermore, it has been identified in a large-scale screening list as a potential endocrine-disrupting compound, although this is a computational prediction awaiting experimental validation. nih.gov

In Vitro Models : Research into the biological effects of this compound would typically begin with in vitro assays. Based on studies of other phenolic ketones and stilbenoids, relevant models would include:

Cell Viability and Cytotoxicity Assays : Using human cell lines (e.g., cancer cell lines like HeLa, HepG2, or non-cancerous lines) to determine the compound's effect on cell proliferation and survival, often measured by MTT or similar assays. nih.govscielo.br

Antioxidant Activity Assays : Chemical-based assays (like DPPH or ABTS radical scavenging) and cell-based assays to measure the compound's ability to counteract oxidative stress. nih.gov

Enzyme Inhibition Assays : To test for specific activities, such as inhibition of tyrosinase, cyclooxygenase (COX), or other enzymes implicated in disease pathways. hpa.gov.twnih.gov

Antimicrobial Assays : Determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains to assess potential antimicrobial effects. longdom.org

In Vivo Models : Following promising in vitro results, in vivo studies in animal models would be the next step.

Rodent Models : Rats or mice are commonly used to investigate the systemic effects of a compound. hpa.gov.twnih.gov For a compound like this compound, studies could focus on its metabolism, distribution in tissues like plasma and brain, and potential toxicity. hpa.gov.twnih.gov

Disease-Specific Models : Depending on the in vitro findings, specific animal models of disease (e.g., inflammation, cancer) could be employed to evaluate therapeutic efficacy. researchgate.net For instance, carrageenan-induced paw edema in rats is a standard model for assessing anti-inflammatory activity. researchgate.net

While comprehensive biological data is not yet available, these established methodologies provide a clear roadmap for future research into the potential biological and therapeutic relevance of this compound.

Table of Mentioned Chemical Compounds

| Compound Name | Synonyms |

|---|---|

| This compound | 4-Hydroxydeoxybenzoin; 1-(4-hydroxyphenyl)-2-phenylethanone sigmaaldrich.com |

| Acetonitrile | MeCN nih.gov |

| Phosphoric acid | |

| Formic acid | |

| Potassium Bromide |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Production

The chemical industry's shift towards environmentally friendly processes has spurred research into "green chemistry" approaches for synthesizing various compounds, including Benzyl (B1604629) 4-hydroxyphenyl ketone. longdom.orgijsetpub.com The goal is to minimize hazardous substances, reduce energy consumption, and decrease waste. longdom.org

Key principles of green synthesis that are being explored include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. longdom.org

Benign Solvents: Using environmentally friendly solvents like water or supercritical fluids instead of hazardous organic solvents. ijsetpub.comrsc.org Micellar catalysis, which uses surfactants to enhance the solubility of organic compounds in water, is a promising technique. rsc.org

Catalysis: Employing catalysts to facilitate reactions under milder conditions, thereby saving energy. longdom.orgijsetpub.com

Renewable Feedstocks: Utilizing renewable resources, such as those derived from biomass, to replace non-renewable starting materials. longdom.orgijsetpub.com

Traditional synthesis methods for Benzyl 4-hydroxyphenyl ketone include the Nencki Reaction, which uses phenylacetic acid and phenol (B47542) with a zinc chloride catalyst, and Friedel-Crafts acylation with benzoyl chloride and phenol. smolecule.com Another common method is the Claisen-Schmidt condensation of benzaldehyde (B42025) and 4-hydroxyacetophenone. smolecule.comresearchgate.net

Emerging sustainable approaches focus on improving these established routes. For instance, research into one-pot synthesis methods, which combine multiple reaction steps into a single operation, can increase efficiency and reduce waste. acs.org The use of solid acid catalysts is also being investigated to create more environmentally friendly alkylation-decarboxylation reactions. acs.org Additionally, the synthesis of related ketone structures has been achieved using microwave-assisted techniques, which can accelerate reaction times and reduce energy use. rasayanjournal.co.innih.gov

Targeted Drug Discovery and Development

The structure of this compound, featuring a ketone and a phenolic hydroxyl group, makes it a valuable scaffold for developing new drugs. smolecule.com Phenyl ketone derivatives have shown a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects. nih.gov

The core structure of this compound can be modified to create a library of derivative compounds. These derivatives can then be screened for specific biological activities. For example, the synthesis of thiazol-2(3H)-imine derivatives has been explored, starting from α-haloketones which can be related to the structure of this compound. nsf.gov

Research has shown that derivatives of similar structures, such as chalcones, which also contain a ketone group linking two aromatic rings, possess a wide array of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.govmdpi.com The development of novel phenyl ketone derivatives is a promising area of research for conditions like non-alcoholic fatty liver disease (NAFLD), with studies focusing on compounds that can modulate oxidoreductase activity. nih.gov

The process of drug discovery in this area often involves:

Computational Prediction: Using computer models to predict the potential biological activities of newly designed derivatives before they are synthesized. nih.gov

Chemical Synthesis: Creating the most promising compounds in the laboratory. nih.gov

In Vitro and In Vivo Validation: Testing the synthesized compounds in cell cultures and animal models to confirm their biological effects. nih.gov

Exploration of Undiscovered Biological Activities

While some biological activities of this compound have been suggested, much remains to be explored. The presence of a phenolic hydroxyl group suggests potential antioxidant properties, as this functional group can donate a hydrogen atom to neutralize free radicals. smolecule.com Preliminary studies support this, indicating it may help protect cells from oxidative stress, and some research also points towards potential anti-inflammatory effects. smolecule.com

Emerging research is likely to focus on the following areas:

Antioxidant and Antiradical Activity: Detailed studies are needed to confirm and quantify the antioxidant efficacy of this compound and its derivatives. smolecule.combohrium.com The mechanisms by which it neutralizes various types of free radicals will be a key area of investigation. bohrium.com

Enzyme Inhibition: Limited research has suggested that this compound may act as an enzyme inhibitor. smolecule.com Future studies will likely screen this compound against a wide range of enzymes to identify specific targets, which could have therapeutic implications.

Antimicrobial Properties: The structural similarity to other antimicrobial compounds, like some chalcones and p-hydroxyphenyl acrylate (B77674) derivatives, suggests that this compound could also possess antimicrobial activity. nih.govacs.org This potential needs to be systematically investigated against various bacteria and fungi.

Cytotoxicity and Anticancer Potential: The cytotoxicity of related polyphenolic compounds has been studied against various cell lines. researchgate.net Investigating the effects of this compound on cancer cells could reveal new therapeutic avenues.

The table below summarizes the potential research areas and the key structural features of this compound that are relevant to these investigations.

| Research Area | Relevant Structural Feature(s) | Potential Application |

| Antioxidant Activity | Phenolic hydroxyl group | Protection against oxidative stress-related diseases |

| Enzyme Inhibition | Ketone and aromatic rings | Development of targeted enzyme inhibitors for various diseases |

| Antimicrobial Activity | Ketone group, Phenyl groups | New antibacterial and antifungal agents |

| Drug Discovery Scaffold | Entire molecule | Basis for creating new drugs with diverse therapeutic effects |

Further research is essential to fully understand the biological and pharmacological potential of this compound and its derivatives.

Q & A

Basic: How is Benzyl 4-hydroxyphenyl ketone structurally identified and characterized in research settings?

Methodological Answer:

this compound (CAS 2491-32-9) is identified using a combination of analytical techniques:

- IUPAC Nomenclature : 1-(4-Hydroxyphenyl)-2-phenylethanone, confirmed via systematic naming rules .

- Spectroscopic Data : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. For example, NIST databases provide reference mass spectra for structural validation, while NMR peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl at ~200 ppm) confirm functional groups .

- Chromatographic Purity : HPLC with UV detection (λ ~280 nm) ensures purity, as hydroxylated aromatic ketones exhibit strong absorption in this range .

Basic: What are the established synthetic routes for this compound?

Methodological Answer:

A common approach involves Claisen condensation under alkaline conditions:

- Reagents : Benzyl cyanide and methyl benzoate react to form an intermediate nitrile-ketone, which is hydrolyzed with 48% HBr to yield the ketone .

- Optimization : Reaction efficiency depends on temperature (70–90°C), nitrogen atmosphere to prevent oxidation, and stoichiometric control of hydroxylamine hydrochloride for oxime derivatives .

- Yield : Reported yields reach ~85% under optimized conditions, validated by elemental analysis and FT-IR .

Basic: What physicochemical properties are critical for handling this compound in experiments?

Methodological Answer:

Key properties include:

- Molecular Formula : C₁₄H₁₂O₂ (MW 212.24), with a phenol group (pKa ~10) influencing solubility in polar solvents like ethanol or DMSO .

- Thermal Stability : Decomposition occurs above 200°C; storage at –20°C in inert atmospheres is recommended for long-term stability .

- Lipophilicity : LogP ~2.8 (estimated), affecting its partitioning in biological assays and chromatographic retention times .

Advanced: How do computational models compare in predicting the toxicity of this compound?

Methodological Answer:

Toxicity prediction employs machine learning models :

- Experimental pIG50 : 1.07 (measured toxicity against specific cell lines) .

- Model Performance :

- Multiple Linear Regression (MLR) : Predicted pIG50 = 1.30 (overestimates experimental value).

- Artificial Neural Network (ANN) : Predicted pIG50 = 1.01 (closer to experimental data) .

- Limitations : ANN outperforms MLR in capturing non-linear relationships between molecular descriptors (e.g., electronegativity, steric effects) and toxicity, but requires larger datasets for robust training .

Advanced: What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer:

Multi-analyte LC-MS/MS is preferred for sensitivity and specificity:

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges removes matrix interferents (e.g., phenolic compounds) .

- Chromatography : Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation from structurally similar benzophenones (e.g., BP1, BP3) .

- Detection : MRM transitions (e.g., m/z 212 → 105 for quantification) minimize false positives in biological or environmental samples .

Advanced: How does the benzyl group influence the compound’s biological interactions compared to other ketone derivatives?

Methodological Answer:

The benzyl moiety enhances:

- Lipophilicity : Increases membrane permeability, as seen in analogs like 3,5-dinitro-4-benzylpiperazinyl ketone, which shows improved cellular uptake in drug-targeting assays .

- Receptor Binding : π-π stacking with aromatic residues in enzymes (e.g., urease) improves inhibitory activity, as demonstrated in bis-Schiff base derivatives .

- Metabolic Stability : Resistance to cytochrome P450 oxidation compared to aliphatic ketones, confirmed via in vitro microsomal assays .

Advanced: How can researchers resolve contradictions in toxicity data across different studies?

Methodological Answer:

Address discrepancies through:

- Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize experimental conditions .

- Cross-Validation : Compare in silico predictions (e.g., ANN models) with in vitro (MTT assay) and in vivo (zebrafish embryo toxicity) data .

- Meta-Analysis : Pool data from studies with matched endpoints (e.g., IC50 values) and apply statistical weighting to account for variability in cell lines or exposure times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.